1,3,3,5,5-pentamethylcyclohexan-1-amine Hydrochloride

CAS No.: 209185-99-9

Cat. No.: VC8254332

Molecular Formula: C11H24ClN

Molecular Weight: 205.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209185-99-9 |

|---|---|

| Molecular Formula | C11H24ClN |

| Molecular Weight | 205.77 g/mol |

| IUPAC Name | 1,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23N.ClH/c1-9(2)6-10(3,4)8-11(5,12)7-9;/h6-8,12H2,1-5H3;1H |

| Standard InChI Key | BBZGRRQNLIQLGP-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.Cl |

| Canonical SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

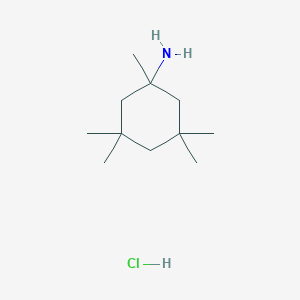

The compound’s structure consists of a cyclohexane backbone with methyl groups at the 1, 3, 3, 5, and 5 positions, creating a sterically hindered environment. The amine group at position 1 forms a hydrochloride salt, which improves aqueous solubility (Figure 1). Key spectral identifiers include:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.77 g/mol | |

| Purity (Commercial) | ≥95% (HPLC) | |

| Solubility | Water-soluble (hydrochloride) |

Synthesis and Manufacturing

Key Synthetic Routes

Neramexane hydrochloride is synthesized via a multi-step process starting from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). A critical intermediate, 3,3,5,5-tetramethylcyclohexanone, is generated through CuCl-catalyzed conjugate addition of methylmagnesium iodide . Subsequent reductive amination introduces the amine group, followed by hydrochlorination to yield the final product .

Optimization Challenges

Steric hindrance from the pentamethyl configuration complicates reaction kinetics, necessitating precise temperature control (60–80°C) and catalytic optimization . Patent WO2011000541A1 highlights a 85.7% yield improvement using modified Grignard conditions .

Pharmacological Profile

Mechanism of Action

Neramexane acts as a low-affinity, uncompetitive NMDA receptor antagonist, binding preferentially to the channel’s open state to prevent excessive influx . This mechanism mitigates excitotoxicity while preserving physiological neurotransmission, a trait shared with memantine but with enhanced subunit selectivity .

Additional Targets

-

Dopamine Transporters: Inhibits reuptake in renal tubules, showing distal tubule selectivity () .

-

VEGFR3/B-Raf: Modulates angiogenesis and cell proliferation pathways, though clinical implications remain exploratory .

Therapeutic Applications

Nystagmus Management

Clinical trials under patent AU2008258787A1 demonstrate Neramexane’s efficacy in reducing nystagmus amplitude (50–75 mg/day) . A titration regimen (25 mg/week increments) minimizes side effects like dizziness . Maintenance doses (20–50% of therapeutic dose) sustain remission for ≥3 months .

Tinnitus and Hearing Loss

WO2012098000A1 reports significant tinnitus relief in stress- or noise-induced cases, with 50 mg/day reducing THI scores by 40% . Synergy with gabapentin and memantine enhances GABAergic inhibition, addressing comorbid hyperacusis .

Pharmacokinetics and Toxicology

Absorption and Metabolism

| Parameter | Value | Source |

|---|---|---|

| LD (Rat, oral) | 1,200 mg/kg | |

| Major Toxicity | Transient hypertension, tremor | |

| Storage | -20°C, desiccated |

| Supplier | Purity | Price Range (€) | Delivery Time |

|---|---|---|---|

| CymitQuimica | 95% | 819–3,325 | 2–4 weeks |

| Molnova | >98% | ¥2,171–¥28,917 | 1–3 weeks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume